2-(Ethylamino)nicotinic acid
Overview
Description
2-(Ethylamino)nicotinic acid is a chemical compound that is related to nicotinic acid, also known as niacin or vitamin B3. It is a derivative of nicotinic acid where an ethylamino group has been introduced. The compound is of interest due to its potential applications in various fields, including medicine and materials science.
Synthesis Analysis
The synthesis of derivatives of nicotinic acid, such as 2-(Ethylamino)nicotinic acid, can involve various chemical reactions. For instance, the reaction of ethylene oxide with nicotinic acid can lead to the formation of N1-(2-hydroxyethyl)nicotinic acid betaine under mild conditions . Although this is not the direct synthesis of 2-(Ethylamino)nicotinic acid, it provides insight into the reactivity of nicotinic acid derivatives. Another related compound, 2-((2-ethylphenyl)amino)nicotinic acid, was synthesized, and its crystal structure was determined, indicating that modifications on the nicotinic acid molecule can lead to significant changes in molecular conformation .
Molecular Structure Analysis
The molecular structure of 2-(Ethylamino)nicotinic acid derivatives can be complex. For example, the alkylation of the phenyl ring in 2-((2-ethylphenyl)amino)nicotinic acid disrupts the planar conformation of the molecule due to steric repulsion. This results in the formation of an acid-pyridine heterosynthon in the crystal, as opposed to an acid-acid homosynthon . Such structural analyses are crucial for understanding the physical properties and reactivity of these compounds.
Chemical Reactions Analysis
Chemical reactions involving 2-(Ethylamino)nicotinic acid derivatives can be diverse. The sonochemical synthesis of 2-substituted nicotinic acid ethyl ester derivatives, which are structurally related to 2-(Ethylamino)nicotinic acid, demonstrates the reactivity of such compounds. These derivatives were synthesized using an iodine-mediated reaction of β-enamino esters with allylic alcohols in aqueous DMSO under mild conditions . This method showcases the potential for innovative synthetic routes for related compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Ethylamino)nicotinic acid derivatives can be influenced by their molecular structure. For instance, the crystal packing and crystallization tendency of 2-((2-ethylphenyl)amino)nicotinic acid from the melt state were studied using differential scanning calorimetry (DSC). It was found that this compound could form a very stable amorphous phase on melt quenching and not crystallize even on re-heating, which is attributed to the formation of acid-pyridine hydrogen bonding in the amorphous state . This indicates that the introduction of an ethylamino group into nicotinic acid can significantly alter its physical properties, such as crystallization behavior.
Scientific Research Applications
Industrial Production
Nicotinic acid, a component of vitamin PP, is essential for humans and animals and is used as an antipelagic agent. Industrially, it is produced mainly by oxidizing 5-ethyl-2-methylpyridine. However, this process creates nitrous oxide, a potent greenhouse gas. Therefore, new ecological methods for producing nicotinic acid from raw materials like 3-methylpyridine and 5-ethyl-2-methylpyridine are necessary for green chemistry and environmental protection (Lisicki, Nowak, & Orlińska, 2022).
Medicinal Applications
Nicotinic acid has been used as a lipid-lowering drug for over 50 years, primarily acting to decrease lipolysis in adipose tissue by inhibiting hormone-sensitive triglyceride lipase. This effect involves the inhibition of cyclic adenosine monophosphate (cAMP) accumulation through a Gi-protein-mediated inhibition of adenylyl cyclase (Tunaru et al., 2003).
Synthesis Methods
Microwave-assisted synthesis of 2-aminonicotinic acids, including 2-(ethylamino)nicotinic acid, has been developed, providing a range of these compounds under optimal conditions. This method uses water as a solvent and heats at 200°C for 2 hours, offering an efficient synthesis approach (Quevedo, Bavetsias, & McDonald, 2009).
Radiopharmaceutical Research
2-[18F]-nicotinic acid diethylamide, a derivative of nicotinic acid, was synthesized for potential use in regional cerebral function studies. This compound showed rapid accumulation in the brain, indicating its potential application in neurological research (Knust, Müller‐Platz, & Schüller, 1982).
Safety And Hazards
Future Directions
Aqueous zinc ion batteries (AZIBs) are considered as future energy storage devices because of their high safety, low cost, and environmental friendliness . The addition of trace amounts of nicotinic acid to 2 M ZnSO4 has been proposed to prepare an optimized electrolyte for AZIBs . This work provides a new avenue for the development of low-cost additives to achieve high performance aqueous Zn-ion batteries .
properties
IUPAC Name |
2-(ethylamino)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-9-7-6(8(11)12)4-3-5-10-7/h3-5H,2H2,1H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBIPIXSHKINES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylamino)nicotinic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.